molecular formula C18H30N2O3 B6094719 1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol

1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol

Cat. No.: B6094719
M. Wt: 322.4 g/mol
InChI Key: YNURPUSSBGYQCA-UHFFFAOYSA-N
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Description

1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and a methoxyethylamino side chain.

Preparation Methods

The synthesis of 1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multiple steps, including alkylation, substitution, and reduction reactionsThe final step often involves the addition of the methoxyethylamino side chain under controlled conditions to ensure high yield and purity . Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

    Addition: The methoxyethylamino side chain can participate in addition reactions with electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can be compared to other similar compounds, such as:

    1-[2-[(2-Hydroxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol: This compound has a hydroxyethylamino side chain instead of a methoxyethylamino side chain, which can affect its reactivity and biological activity.

    1-[2-[(2-Methoxyethylamino)methyl]phenoxy]-3-morpholin-1-ylpropan-2-ol:

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-[2-[(2-methoxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c1-22-12-9-19-13-16-7-3-4-8-18(16)23-15-17(21)14-20-10-5-2-6-11-20/h3-4,7-8,17,19,21H,2,5-6,9-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNURPUSSBGYQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CC=C1OCC(CN2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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